1-(2-amino-3,4-difluorophenyl)ethan-1-one
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Overview
Description
1-(2-Amino-3,4-difluorophenyl)ethan-1-one is an organic compound with the molecular formula C8H7F2NO and a molecular weight of 171.14 g/mol This compound is characterized by the presence of an amino group and two fluorine atoms attached to a phenyl ring, along with an ethanone group
Preparation Methods
The synthesis of 1-(2-amino-3,4-difluorophenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3,4-difluorobenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or catalytic methods, to produce the compound in larger quantities with higher purity .
Chemical Reactions Analysis
1-(2-Amino-3,4-difluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(2-Amino-3,4-difluorophenyl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, anticancer, or antimicrobial properties.
Material Science: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Studies: Researchers use this compound to study the effects of fluorine substitution on biological activity and to develop new bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(2-amino-3,4-difluorophenyl)ethan-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby improving its efficacy .
Comparison with Similar Compounds
1-(2-Amino-3,4-difluorophenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Chloro-1-(3,4-difluorophenyl)ethanone: This compound has a chloro group instead of an amino group, which can lead to different reactivity and applications.
1-(2,4-Difluorophenyl)ethan-1-one:
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one: Contains a bromo group, which can influence its reactivity and suitability for different synthetic applications.
The uniqueness of this compound lies in the presence of both amino and difluorophenyl groups, which provide a balance of reactivity and stability, making it a versatile intermediate for various chemical transformations and applications .
Properties
CAS No. |
1934883-37-0 |
---|---|
Molecular Formula |
C8H7F2NO |
Molecular Weight |
171.1 |
Purity |
95 |
Origin of Product |
United States |
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